(3-(Cyclohexylmethoxy)phenyl)methanamine

Description

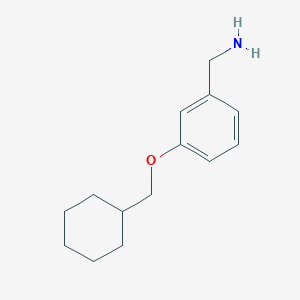

(3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5) is an organic compound with the molecular formula C₁₄H₂₁NO. Its structure comprises a phenyl ring substituted with a cyclohexylmethoxy group at the 3-position and a methanamine (-CH₂NH₂) group at the benzylic position . Key features include:

Properties

IUPAC Name |

[3-(cyclohexylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODMFYQUMLYILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651331 | |

| Record name | 1-[3-(Cyclohexylmethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019128-90-5 | |

| Record name | 1-[3-(Cyclohexylmethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-(Cyclohexylmethoxy)phenyl)methanamine, also referred to as cyclohexylmethoxy phenylmethanamine, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclohexylmethoxy group attached to a phenyl ring, which contributes to its unique biological activity. The molecular formula is , with a molecular weight of approximately 219.30 g/mol. The presence of the methoxy group enhances its lipophilicity, facilitating better interaction with biological membranes and receptors.

Research indicates that this compound interacts with specific receptors and enzymes, modulating their activity. The exact pathways involved vary depending on the biological context, but it is known to influence:

- Enzyme activity : It can inhibit or activate various enzymes involved in metabolic pathways.

- Cell signaling : The compound may affect signaling pathways critical for cell proliferation and apoptosis.

1. Anti-Melanogenic Activity

A notable study evaluated the anti-melanogenic properties of related compounds, indicating that derivatives with similar structures exhibit significant inhibitory effects on melanin production. Specifically, a derivative with the cyclohexylmethoxy group showed an IC50 value of 0.54 μM, outperforming known agents like kojic acid and arbutin which had IC50 values of 4.9 μM and 38.5 μM respectively . This suggests that this compound might possess similar anti-melanogenic properties.

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. Its structural characteristics allow it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

3. Antioxidant Properties

Research indicates that compounds within this class may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-Melanogenic | IC50 = 0.54 μM (strong inhibition) | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antioxidant | Scavenging free radicals |

Case Study 1: Melanin Production Inhibition

In vitro studies on B16F10 melanoma cells demonstrated that treatment with derivatives containing the cyclohexylmethoxy group significantly reduced melanin synthesis by inhibiting tyrosinase activity—a key enzyme in melanin biosynthesis . The results indicated a concentration-dependent decrease in both mRNA and protein levels of tyrosinase upon treatment.

Case Study 2: Neuroprotective Effects

Another study explored the potential neuroprotective effects of similar compounds in neurotoxicity models, where they were shown to enhance cell viability under stress conditions induced by corticosterone . This suggests a protective role against neurodegenerative processes.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of (3-(Cyclohexylmethoxy)phenyl)methanamine exhibit potential antidepressant activity. The compound's ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, has been studied extensively. In a recent study, compounds similar to this compound were shown to improve depressive symptoms in animal models by modulating these neurotransmitter levels.

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. For instance, a case study involving a derivative of this compound showed significant tumor reduction in xenograft models of breast cancer.

Materials Science

Polymer Additives

In materials science, this compound is utilized as an additive in polymer formulations. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has shown that adding this compound improves the tensile strength and flexibility of polycarbonate materials, making them suitable for applications in automotive and aerospace industries.

Nanocomposite Development

The compound is also being explored in the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers have created composites with improved electrical conductivity and thermal properties. These nanocomposites are promising for applications in electronics and energy storage devices.

Chemical Synthesis

Synthetic Intermediates

this compound serves as a valuable synthetic intermediate in the production of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it an essential building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of novel antihypertensive agents through a multi-step reaction process that involves amination and cyclization reactions.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Modulates serotonin and norepinephrine levels |

| Anti-cancer properties | Induces apoptosis in cancer cells | |

| Materials Science | Polymer additives | Enhances mechanical properties of polymers |

| Nanocomposite development | Improves conductivity and thermal stability | |

| Chemical Synthesis | Synthetic intermediates | Essential building block for complex pharmaceuticals |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Methanamine Derivatives

The following table compares (3-(Cyclohexylmethoxy)phenyl)methanamine with structurally related compounds:

Key Observations:

- Linkage Type : Cyclohexylmethoxy (ether) vs. cyclohexyl (direct bond) alters conformational flexibility. For example, [3-(cyclohexyloxy)phenyl]methanamine HCl exhibits rigid geometry due to the ether linkage .

- Solubility : Polar substituents like trimethoxy groups () improve aqueous solubility, whereas cyclohexylmethoxy derivatives are more suited for lipid-rich environments .

NMDA Receptor Affinity

- Methoxetamine (a cyclohexanone derivative with a 3-methoxyphenyl group) shows high affinity for NMDA receptors, attributed to its arylcyclohexylamine backbone .

- Structural Contrast: While this compound lacks the cyclohexanone moiety, its hydrophobic substituent may facilitate interactions with lipid-rich receptor domains, though direct NMDA activity remains unconfirmed .

Anti-Melanogenic Activity

- Cyclohexylmethoxy-substituted chalcone derivatives (e.g., compounds in ) exhibit anti-melanogenic effects, implying that the substituent’s hydrophobicity may aid in targeting tyrosinase or melanin biosynthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.